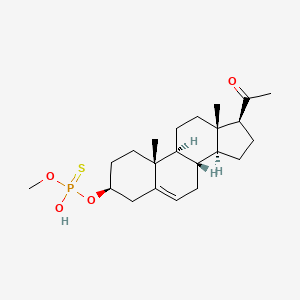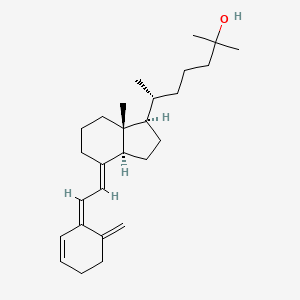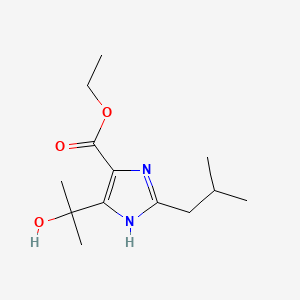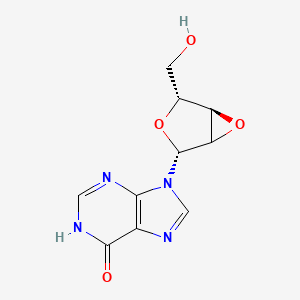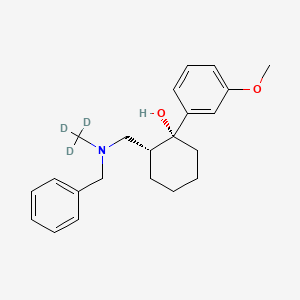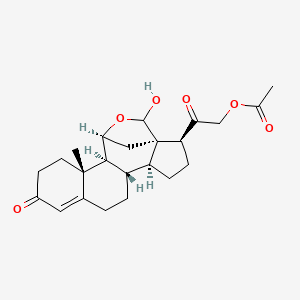
Urapidil-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urapidil is a sympatholytic antihypertensive drug . It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It is used orally for the treatment of essential hypertension and intravenously in hypertensive emergencies .
Synthesis Analysis
A preparation method of urapidil hydrochloride involves reacting 3-[4-(2-methoxyphenyl)piperazine-1-yl]propylamine with 6-chloro-1 .Molecular Structure Analysis
The molecular formula of Urapidil hydrochloride is C20H29N5O3 . The molecular weight is 423.94 .Chemical Reactions Analysis
Urapidil penetrates the blood-brain barrier and passes through the placenta . Acute toxicity studies have been performed in mice and rats .Physical And Chemical Properties Analysis
Urapidil hydrochloride is a white to off-white solid . It is soluble in DMSO (20 mg/mL) and water (80 mg/mL) . It should be stored at 4°C in sealed storage, away from moisture .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Urapidil has been investigated for the treatment of Hypertension During Pre-Eclampsia . It is administered intravenously as an injection or infusion to supine patients . The dose may be administered as one or several injections or as slow intravenous infusion . In elderly patients and patients with kidney and/or liver function disorders, it may be necessary to reduce the dose of urapidil .
Propiedades
Número CAS |
1794979-63-7 |
|---|---|
Fórmula molecular |
C20H30ClN5O3 |
Peso molecular |
427.966 |
Nombre IUPAC |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
Clave InChI |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Sinónimos |
6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





